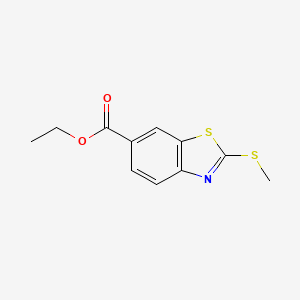
2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride (HBSC) is an organic compound commonly used as a reagent in organic synthesis. It is an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. HBSC is also used in the synthesis of heterocyclic compounds, such as quinolones and thiophenes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride involves the conversion of 2-hydroxy-1,3-benzoxazole to the corresponding sulfonyl chloride derivative through the use of thionyl chloride.
Starting Materials
2-hydroxy-1,3-benzoxazole, Thionyl chloride, Chloroform, Sodium bicarbonate, Wate
Reaction
To a solution of 2-hydroxy-1,3-benzoxazole in chloroform, add thionyl chloride dropwise with stirring at room temperature., After the addition is complete, continue stirring for an additional 30 minutes., Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride derivative., Dissolve the crude product in a mixture of water and chloroform., Add sodium bicarbonate to the mixture to neutralize any remaining thionyl chloride., Extract the product with chloroform and dry over anhydrous sodium sulfate., Remove the solvent under reduced pressure to obtain the pure 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride.
Wirkmechanismus
The mechanism of action of 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride is based on its ability to form a sulfonyl chloride group. This group is formed when 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride reacts with an amine, forming an amide bond. The sulfonyl chloride group is then able to react with other molecules, such as alcohols, aldehydes, and ketones, forming a variety of products.
Biochemische Und Physiologische Effekte
2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the growth of certain bacteria and fungi, as well as having anti-inflammatory and anti-tumor properties. In addition, 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride has been found to have antioxidant and anti-mutagenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride in lab experiments is its ability to form a sulfonyl chloride group, which can be used to synthesize a variety of compounds. In addition, 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride is relatively stable and can be stored for long periods of time. However, 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride is relatively expensive and can be toxic if not handled properly.
Zukünftige Richtungen
Future research on 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride could focus on its potential applications in the pharmaceutical and agricultural industries. In particular, further research could be done on its potential to inhibit the growth of certain bacteria and fungi, as well as its anti-inflammatory and anti-tumor properties. Additionally, further research could be done on its potential to be used as a reagent in the synthesis of peptides, peptidomimetics, and other biomolecules. Finally, further research could be done on its potential to be used as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride is widely used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as quinolones and thiophenes. In addition, 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride has been used in the synthesis of peptides, peptidomimetics, and other biomolecules.
Eigenschaften
CAS-Nummer |
1782238-26-9 |
|---|---|
Produktname |
2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride |
Molekularformel |
C7H4ClNO4S |
Molekulargewicht |
233.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



